molecular formula C22H16F2O6 B610399 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) CAS No. 1867107-62-7

1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)

Katalognummer B610399
CAS-Nummer: 1867107-62-7
Molekulargewicht: 414.36
InChI-Schlüssel: XOZKRECPKXTNAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that they crystallize with half a molecule in the asymmetric unit . The whole molecule is generated by twofold rotation symmetry, the twofold axis bisecting the central benzene ring . The outer benzene rings are inclined to each other and to the central benzene ring .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications: Chelation Therapy

RA-2 has been explored for its potential in creating stable chelation complexes with radium for biomedical applications . This is particularly significant in the context of targeted alpha therapy for treating disseminated cancer, where stable chelation of radium is necessary to direct the radioisotope to non-osseous disease sites .

Pharmacology: Modulation of KCa2/3 Channels

In pharmacological research, RA-2 is identified as a selective pan-negative-gating modulator of KCa2/3 channels . It has been shown to potently inhibit both ex vivo and in vivo human KCa3.1 and all three human KCa2 channel subtypes, which are significant in the context of cardiovascular and neurological disorders .

Cancer Treatment: Radiotherapy

Radium, which can be chelated by compounds like RA-2, emits alpha particles that have been used in medicine, primarily for cancer treatment . The alpha particles can be used to initiate nuclear reactions, and the gamma radiation from radium’s daughter isotopes has been employed to target tumors .

Material Science: Crystal Structure Analysis

RA-2’s structural analogs have been the subject of crystal structure analysis, which is crucial in material science for understanding molecular interactions and properties . Such analyses contribute to the development of new materials with specific characteristics and applications.

Chemical Synthesis: Intermediate Compound

RA-2 serves as an intermediate compound in chemical synthesis processes. Its molecular structure allows for the creation of various derivatives that can be used in the synthesis of more complex molecules for different scientific applications .

Nanotechnology: Drug Delivery Systems

The compound has been studied for its role in nanocomposite materials, which are used as carriers for pH-sensitive anti-cancer drug controlled delivery systems . This application is pivotal in developing targeted drug delivery mechanisms that can improve the efficacy of chemotherapy.

Eigenschaften

IUPAC Name

[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZKRECPKXTNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)

Q & A

A: RA-2 primarily targets small/intermediate conductance KCa channels (KCa2/3), specifically the human KCa3.1 channel and all three human KCa2 subtypes with similar potencies. []

A: RA-2 acts as a negative-gating modulator of KCa2/3 channels. It binds to the channel and inhibits its opening, effectively reducing potassium ion (K+) flow across the cell membrane. []

A: By inhibiting KCa2/3 channels, RA-2 prevents membrane hyperpolarization, which is the process of making the cell membrane more negatively charged. This, in turn, affects various cellular functions regulated by KCa2/3 channels, such as smooth muscle relaxation and neurotransmitter release. []

A: RA-2 inhibits bradykinin-induced EDH-type relaxation in porcine coronary arteries. This suggests that RA-2 might be useful in studying the role of KCa2/3 channels in vascular relaxation and blood pressure regulation. []

A: Intraperitoneal administration of RA-2 in mice caused a significant decrease in heart rate (bradycardia), an effect absent in KCa3.1 knockout mice. This finding indicates that RA-2's bradycardic effect is mediated through the inhibition of KCa3.1 channels. []

A: The molecular formula of RA-2 is C22H16F2O8, and its molecular weight is 446.36 g/mol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.